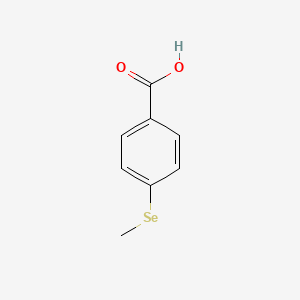
Benzoic acid, 4-(methylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(methylseleno)-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methylseleno group attached to the benzene ring at the para position relative to the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis from Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using potassium permanganate (KMnO4) in an acidic medium to yield benzoic acid
Grignard Reaction:
Industrial Production Methods: Industrial production of benzoic acid, 4-(methylseleno)-, typically involves large-scale oxidation processes and the use of specialized reagents to introduce the methylseleno group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
Biology:
Antimicrobial Activity: Research has shown that derivatives of benzoic acid exhibit antimicrobial properties, making them potential candidates for use in pharmaceuticals.
Medicine:
Drug Development: The compound’s unique properties make it a potential candidate for the development of new drugs, particularly those targeting specific molecular pathways.
Industry:
Mécanisme D'action
The mechanism by which benzoic acid, 4-(methylseleno)-, exerts its effects involves the interaction of the methylseleno group with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can disrupt cellular processes . Additionally, the compound can interact with specific enzymes and proteins, altering their activity and function .
Comparaison Avec Des Composés Similaires
Benzoic Acid: The parent compound, which lacks the methylseleno group.
4-Hydroxybenzoic Acid: A derivative with a hydroxyl group at the para position.
Methyl Benzoate: An ester derivative of benzoic acid.
Uniqueness: Benzoic acid, 4-(methylseleno)-, is unique due to the presence of the methylseleno group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
133706-53-3 |
|---|---|
Formule moléculaire |
C8H8O2Se |
Poids moléculaire |
215.12 g/mol |
Nom IUPAC |
4-methylselanylbenzoic acid |
InChI |
InChI=1S/C8H8O2Se/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) |
Clé InChI |
KUZAANLFQXVAOE-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
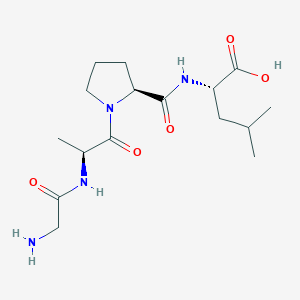
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)

![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
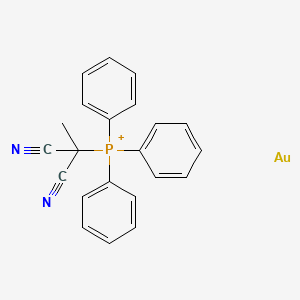
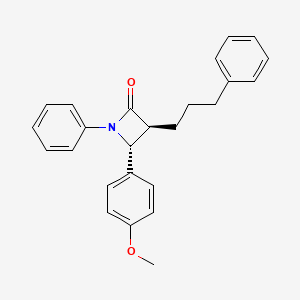
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
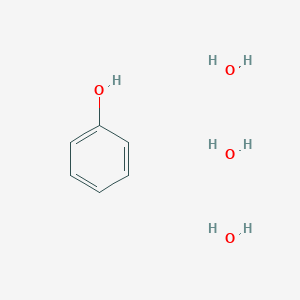
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
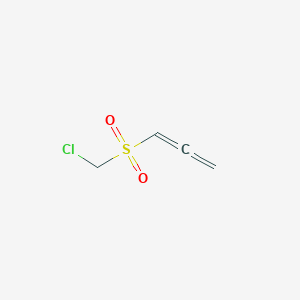
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
